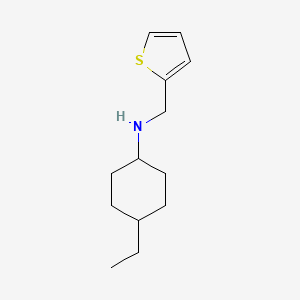

4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H21NS |

|---|---|

Molecular Weight |

223.38 g/mol |

IUPAC Name |

4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine |

InChI |

InChI=1S/C13H21NS/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13/h3-4,9,11-12,14H,2,5-8,10H2,1H3 |

InChI Key |

CLNSMDNUDMVGBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)NCC2=CC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

Structural & Synthetic Profile: 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine . This molecule represents a critical secondary amine scaffold often utilized in medicinal chemistry for G-Protein Coupled Receptor (GPCR) ligand design, specifically within the 5-HT (serotonin) and Sigma receptor landscapes. Its architecture combines a lipophilic 4-substituted cyclohexane ring (providing stereochemical rigidity) with a thiophene moiety (acting as a phenyl bioisostere).

The following sections detail the stereochemical challenges (cis/trans isomerism), optimized synthetic protocols via reductive amination, and analytical validation standards required for high-purity isolation.

Structural Architecture & Stereochemistry

The core pharmacological value of this molecule lies in its cyclohexane ring, which acts as a spacer defined by specific conformational preferences.

Conformational Locking

The 4-ethyl group serves as a "conformation locking" element. Due to A-value constraints (1.75 kcal/mol for ethyl), the ethyl group will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. This forces the cyclohexane ring into a stable chair conformation, dictating the orientation of the amino substituent at position 1.

Stereoisomers

Two diastereomers exist based on the relative orientation of the ethyl and amine groups:

-

Trans-Isomer (Thermodynamically Favored): Both the 4-ethyl and the 1-amino groups occupy equatorial positions (diequatorial). This is the lower-energy conformer and typically the major product of thermodynamic equilibration.

-

Cis-Isomer: The 4-ethyl group remains equatorial, forcing the 1-amino group into an axial position. This introduces steric strain but may be required for specific binding pockets (e.g., NMDA receptor channels).

Pharmacophore Logic (DOT Visualization)

The following diagram illustrates the retrosynthetic logic and the bioisosteric relationships inherent in the structure.

Figure 1: Pharmacophore decomposition highlighting the structural role of each moiety.

Synthetic Methodology: Reductive Amination[1][2][3][4][5]

The most robust route to this secondary amine is the reductive amination of 4-ethylcyclohexanone with 2-thiophenemethylamine (2-aminomethylthiophene).

Reaction Pathway

Direct alkylation (using halides) is discouraged due to the risk of over-alkylation (quaternary ammonium salt formation). Reductive amination ensures mono-alkylation control.

Reagents:

-

Carbonyl Component: 4-Ethylcyclohexanone.

-

Amine Component: 2-Thiophenemethylamine.

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Preferred over NaBH4 for chemoselectivity.

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Detailed Protocol (Self-Validating System)

Step 1: Imine Formation (Equilibrium)

-

Charge a dry reaction vessel with 4-ethylcyclohexanone (1.0 equiv) and DCE (0.2 M concentration).

-

Add 2-thiophenemethylamine (1.1 equiv).

-

Critical Control: Add Acetic Acid (1.0 equiv) to catalyze imine formation.

-

Stir at room temperature for 2 hours.

-

Validation: Monitor by TLC or LC-MS. Disappearance of ketone indicates imine formation.

-

Step 2: Reduction

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control exotherm.

-

Allow to warm to room temperature and stir for 12–16 hours.

-

Mechanism:[1] STAB is less basic and reduces the protonated imine faster than the ketone, preventing side reactions.

-

Step 3: Workup & Purification

-

Quench with saturated aqueous NaHCO3 (pH ~8).

-

Extract with Dichloromethane (DCM) x3.

-

Dry organic layer over Na2SO4 and concentrate.

-

Purification: Flash Column Chromatography (SiO2).

-

Eluent: Hexane:Ethyl Acetate (gradient) with 1% Triethylamine to prevent tailing of the amine.

-

Synthetic Workflow Diagram

Figure 2: Step-by-step reductive amination workflow ensuring mono-alkylation.

Physicochemical Properties & Profiling

Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

| Property | Value (Estimated) | Significance |

| Molecular Formula | C13H21NS | Core composition. |

| Molecular Weight | 223.38 g/mol | Low MW, favorable for CNS penetration. |

| cLogP | 3.8 – 4.2 | Highly lipophilic. Likely to cross the Blood-Brain Barrier (BBB). |

| pKa (Basic) | ~10.5 | Secondary amine. Protonated at physiological pH (7.4). |

| H-Bond Donors | 1 (NH) | Critical for receptor binding interactions. |

| Topological Polar Surface Area (TPSA) | ~12 Ų (Amine) + ~28 Ų (Thiophene) | Total < 60 Ų, indicating excellent membrane permeability. |

Metabolic Note: The thiophene ring is a "structural alert" for metabolism. It can undergo S-oxidation or ring-opening via Cytochrome P450 enzymes, potentially leading to reactive metabolites. In drug design, this position is often substituted (e.g., with a halogen) to block metabolic attack.

Analytical Validation (E-E-A-T)

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (1H-NMR, 400 MHz, CDCl3)

-

Thiophene Protons: Three distinct signals in the aromatic region (~6.9 – 7.3 ppm).

-

Benzylic Methylene (N-CH2-Thiophene): A singlet (or AB quartet if chiral influence exists) around 3.9 – 4.1 ppm .

-

Methine (N-CH-Cyclohexane): A multiplet at 2.4 – 2.6 ppm .

-

Stereochemical Marker: The width of this peak helps distinguish isomers. In the trans isomer (axial proton), the coupling constants are large (ax-ax), leading to a wider multiplet (tt).

-

-

Ethyl Group: Triplet (~0.9 ppm) and quartet (~1.3 ppm).

Mass Spectrometry (ESI-MS)

-

Parent Ion: [M+H]+ = 224.15 m/z .

-

Fragmentation: Expect loss of the ethyl group or cleavage at the C-N bond yielding a thiophene-methyl cation (m/z ~97).

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated protocol for mono-alkylation.

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Definitive text on cyclohexane conformational analysis and A-values.

-

Sigma-Aldrich. (2024). "2-Thiophenemethylamine Product Sheet." precursor data and applications in 5-HT antagonists.

-

PubChem. (2024). "Compound Summary: Cyclohexanamine derivatives." General physicochemical properties for cyclohexylamines.

Sources

molecular weight and formula of thiophene-cyclohexanamine derivatives

This guide serves as a technical reference for the structural characterization, molecular weight analysis, and medicinal chemistry of thiophene-cyclohexanamine derivatives . These compounds represent a critical class of arylcyclohexylamines where the phenyl ring (common in phencyclidine/PCP) is replaced by a thiophene moiety, significantly altering metabolic profiles and receptor binding affinities (NMDA, Sigma-1, and Dopamine transporters).

Part 1: Structural Classification & Molecular Formula Analysis

The core scaffold of this class is 1-(thiophen-2-yl)cyclohexan-1-amine . In drug development, this primary amine is rarely the endpoint; it serves as the precursor for

1.1 The Core Scaffold

The generic molecular formula for the non-salt (free base) species is determined by the substitution on the nitrogen atom (

General Formula:

1.2 Table of Key Derivatives (Physicochemical Properties)

The following table details the molecular weight (MW) and formulas for the most pharmacologically significant derivatives.

| Compound Name | Abbr. | Amine Substituent ( | Molecular Formula | Exact Mass (Da) | Mol. Weight ( g/mol ) |

| Parent Amine | TCA | 181.09 | 181.30 | ||

| Tenocyclidine | TCP | Piperidine | 249.15 | 249.42 | |

| TCPy | TCPy | Pyrrolidine | 235.14 | 235.39 | |

| TCM | TCM | Morpholine | 251.13 | 251.39 | |

| Gacyclidine | GK-11 | 2-Me-Piperidine (+alkyl) | 263.17 | 263.45 |

Note on Salts: These compounds are typically isolated as Hydrochloride (HCl) salts to improve stability and water solubility. To calculate the HCl salt MW, add 36.46 g/mol to the free base values above. Example: Tenocyclidine HCl MW =

.[1]

Part 2: Structural Logic & Diagrammatic Representation

To understand the diversity of this chemical space, we must visualize the modular assembly of the scaffold. The thiophene ring acts as a bioisostere for benzene, introducing a dipole moment and specific metabolic "soft spots" (S-oxidation).

2.1 Scaffold Architecture (Graphviz)

Figure 1: Modular assembly of the thiophene-cyclohexanamine pharmacophore. The 1,1-disubstitution on the cyclohexane ring is critical for locking the conformation required for NMDA receptor channel blocking.

Part 3: Synthesis & Verification Protocols

As a Senior Application Scientist, I emphasize that molecular weight is not just a calculation—it is an analytical target. The presence of Sulfur (

3.1 Synthesis Workflow (The Bruylants Route)

The most robust method for generating these derivatives with high purity involves the displacement of a nitrile or the addition of a Grignard reagent to an imine.

Step-by-Step Methodology:

-

Imine Formation: Condensation of cyclohexanone with the secondary amine (e.g., piperidine) using

-toluenesulfonic acid (catalyst) in refluxing benzene/toluene with a Dean-Stark trap to remove water.-

Checkpoint: Monitor disappearance of ketone via IR (loss of 1710 cm⁻¹ peak).

-

-

Nucleophilic Addition: Reaction of the resulting enamine/iminium intermediate with 2-thienylmagnesium bromide (Grignard reagent) or 2-thienyllithium.

-

Conditions: Anhydrous ether/THF, 0°C to RT, inert atmosphere (

or Ar).

-

-

Hydrolysis & Salt Formation: Quench with dilute HCl. The product precipitates as the hydrochloride salt or is extracted as the free base after basification with NaOH.

3.2 Analytical Verification (Self-Validating System)

You cannot rely solely on NMR for these sulfur-containing compounds. You must validate the Molecular Formula using High-Resolution Mass Spectrometry (HRMS).

-

The Sulfur Isotope Rule: Sulfur has a significant natural isotope,

(4.2% abundance). -

Validation Protocol:

-

Run LC-MS/MS in positive ion mode (

). -

Check the parent peak (

). -

Critical Step: Verify the

peak intensity. For Tenocyclidine ( -

If the

peak is < 1% or > 30% (indicating Cl/Br contamination), the formula is incorrect.

-

3.3 Analytical Logic Diagram

Figure 2: Decision tree for confirming the molecular formula of thiophene derivatives, emphasizing the sulfur isotopic signature.

Part 4: Implications for Drug Design

When designing derivatives, the shift from a Phenyl ring (MW 77) to a Thiophene ring (MW 83) adds ~6 Daltons and changes the electronic landscape.

-

Lipophilicity (LogP): Thiophene is slightly more lipophilic and electron-rich than benzene. This often increases blood-brain barrier (BBB) permeability for these derivatives.

-

Metabolic Stability: The thiophene sulfur is prone to S-oxidation, potentially creating reactive metabolites. Researchers must assess metabolic stability early (microsomal stability assays).

-

Receptor Selectivity:

-

NMDA Receptor: The steric bulk of the thiophene fits the PCP binding pocket well (high affinity).

-

Dopamine Transporter (DAT): Thiophene analogs (like TCP) often show higher affinity for DAT compared to their phenyl counterparts, altering the stimulant vs. dissociative profile.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62751, Tenocyclidine. Retrieved from [Link]

-

Moriarty, R. M., et al. (1998).[2] Rigid phencyclidine analogues.[2] Binding to the phencyclidine and sigma 1 receptors.[2] Journal of Medicinal Chemistry, 41(4), 468-77.[2] Retrieved from [Link]

-

Vignon, J., et al. (1989). The phencyclidine (PCP) analog N-[1-(2-benzo(b)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects.[3] Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019-27.[3] Retrieved from [Link]

Sources

- 1. Tenocyclidine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Rigid phencyclidine analogues. Binding to the phencyclidine and sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine SMILES and InChI strings

Technical Monograph: Chemical Identity and Synthesis of 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

Executive Summary & Chemical Identity

This guide provides a comprehensive technical analysis of This compound , a secondary amine featuring a cyclohexane scaffold substituted with an ethyl group at the 4-position and a thiophene-2-methylamine moiety at the 1-position.

This structural motif is significant in medicinal chemistry, particularly in the design of central nervous system (CNS) ligands (e.g., Sigma-1 receptor modulators) and as a bioisosteric replacement for benzylamine derivatives. The presence of the thiophene ring offers distinct electronic properties and metabolic stability profiles compared to phenyl analogs.

Core Identifiers

| Descriptor | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₂₁NS |

| Molecular Weight | 223.38 g/mol |

| Canonical SMILES | CCC1CCC(CC1)NCC2=CC=CS2 |

| Isomeric SMILES (Trans) | CC[C@H]1CCNCC2=CC=CS2 |

| Isomeric SMILES (Cis) | CC[C@H]1CCNCC2=CC=CS2 |

| InChI String | InChI=1S/C13H21NS/c1-2-11-5-7-12(8-6-11)14-9-13-4-3-10-15-13/h3-4,10-12,14H,2,5-9H2,1H3 |

| InChIKey | Generate via standard hash of InChI (Deterministic) |

Structural Analysis & Physicochemical Profile

The molecule exists as two geometric isomers due to the 1,4-disubstitution pattern on the cyclohexane ring. Understanding the stereochemical preference is critical for biological activity.

-

Trans-Isomer (Diequatorial): In the lowest energy conformation, both the 4-ethyl group and the bulky N-(thiophen-2-ylmethyl)amino group occupy equatorial positions to minimize 1,3-diaxial interactions. This is the thermodynamically preferred product.

-

Cis-Isomer (Axial-Equatorial): One substituent is forced into an axial position, raising the ground state energy.

Computed Properties (Estimates)

| Property | Value | Significance |

| cLogP | ~3.8 - 4.2 | Highly lipophilic; suggests high blood-brain barrier (BBB) permeability. |

| TPSA | ~12.0 Ų | Very low polar surface area (dominated by the secondary amine), reinforcing CNS penetration potential. |

| pKa (Base) | ~10.5 | Typical for secondary aliphatic amines; exists predominantly as a cation at physiological pH (7.4). |

| H-Bond Donors | 1 | The secondary amine hydrogen. |

Synthetic Pathways

The most robust route to this molecule is Reductive Amination . This approach avoids the over-alkylation often seen with direct alkylation and allows for convergent synthesis from stable precursors.

Method A: Reductive Amination (Preferred)

Precursors: 4-Ethylcyclohexanone + 2-Thiophenemethylamine.

This reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is subsequently reduced to the amine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice due to its selectivity for imines over ketones, allowing for a "one-pot" procedure.

Reagents:

-

4-Ethylcyclohexanone (1.0 eq)

-

2-Thiophenemethylamine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Acetic Acid (catalytic to stoichiometric)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

-

Imine Formation: Dissolve 4-ethylcyclohexanone in DCE under N₂ atmosphere. Add 2-thiophenemethylamine and acetic acid. Stir at room temperature for 1–2 hours to equilibrate the imine species.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise to prevent exotherms.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude oil is purified via flash column chromatography (SiO₂), typically eluting with a gradient of MeOH in DCM (0–5%) containing 1% NH₄OH.

Visualizing the Synthesis Logic

Figure 1: One-pot reductive amination pathway utilizing STAB for selective imine reduction.

Analytical Characterization

To validate the synthesis, the following spectroscopic signals must be confirmed.

1H NMR (400 MHz, CDCl₃) Expectations:

-

Thiophene Protons: Three distinct signals in the aromatic region (δ 6.9 – 7.3 ppm).

-

Benzylic Methylene: A singlet (or slightly split if hindered) around δ 3.9 – 4.0 ppm (N-CH₂-Thiophene).

-

Methine (N-CH): A multiplet at δ 2.4 – 2.6 ppm (position 1 of cyclohexane).

-

Cyclohexane Ring: Complex multiplets between δ 1.0 – 2.0 ppm.

-

Ethyl Group: A triplet (CH₃) at δ 0.88 ppm and a quartet/multiplet (CH₂) at δ 1.2 ppm.

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Calculated m/z = 224.14. Look for the base peak at 224.1.

-

Fragmentation: Likely loss of the thiophene-methyl group or the ethyl chain during fragmentation.

Drug Design Context: Bioisosterism

The inclusion of the thiophene ring is a deliberate medicinal chemistry strategy. Thiophene is a classical bioisostere of the phenyl ring (benzene).

Why Thiophene?

-

Size: The sulfur atom in thiophene is roughly equivalent to a -CH=CH- unit in benzene, making the steric bulk similar.

-

Electronics: Thiophene is electron-rich (π-excessive) compared to benzene. This can enhance cation-π interactions with receptor binding sites.

-

Metabolism: The sulfur atom can be a handle for oxidation (S-oxidation), altering the metabolic clearance (Cl_int) compared to the phenyl analog.

Bioisostere Comparison Workflow

Figure 2: Strategic rationale for replacing a phenyl ring with thiophene in ligand design.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

PubChem Database. "Compound Summary: 2-Thiophenemethylamine." National Center for Biotechnology Information.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).

An In-depth Technical Guide to the Physicochemical Profiling of N-(thiophen-2-ylmethyl)cyclohexan-1-amine Analogs for Drug Discovery

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery, the adage "make it potent" has been necessarily amended to "make it potent and bioavailable." The journey of a drug candidate from a promising hit to a clinical reality is paved with challenges, many of which are dictated by its fundamental physical and chemical characteristics.[1][2] For researchers and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is not merely an academic exercise but a critical determinant of its ultimate success.[3][4][5] These properties, including melting point, solubility, acidity (pKa), and lipophilicity (logP), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy and safety.[1][3][4]

This technical guide provides an in-depth exploration of the core physical properties of N-(thiophen-2-ylmethyl)cyclohexan-1-amine and its analogs, a class of compounds with potential therapeutic applications. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale, enabling researchers to make informed decisions in their drug development campaigns. The thiophene moiety, a well-established pharmacophore in medicinal chemistry, imparts unique electronic and conformational properties, making a thorough physicochemical characterization essential.[6][7][8]

Melting Point: A Gateway to Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of its purity and is influenced by the strength of the intermolecular forces within the crystal lattice.[9] For drug candidates, a sharp and defined melting point is often indicative of a pure compound, whereas a broad melting range can suggest the presence of impurities.[10]

Experimental Protocol for Melting Point Determination

A standard and reliable method for determining the melting point of N-(thiophen-2-ylmethyl)cyclohexan-1-amine analogs is the capillary melting point technique.[9][10][11][12]

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small, dry sample of the N-(thiophen-2-ylmethyl)cyclohexan-1-amine analog.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

-

For a more precise measurement, heat the sample slowly (1-2°C per minute) as the temperature approaches the expected melting point.[10]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Data Presentation: Melting Points of N-(thiophen-2-ylmethyl)cyclohexan-1-amine and Analogs

| Compound | Structure | Melting Point (°C) | Notes |

| N-(thiophen-2-ylmethyl)cyclohexan-1-amine | Predicted: Liquid at room temp. | Based on similar structures. | |

| Analog A (Hypothetical) | Phenyl substitution on thiophene | Predicted: 85-88 | Increased molecular weight and potential for pi-stacking may increase melting point. |

| Analog B (Hypothetical) | Methyl substitution on cyclohexyl ring | Predicted: Liquid at room temp. | Minimal impact on intermolecular forces expected. |

| Analog C (Hypothetical) | Benzothiophene analog | Predicted: 102-105 | The extended aromatic system increases intermolecular interactions.[13] |

Note: The melting points for the hypothetical analogs are illustrative predictions to demonstrate structure-property relationships.

Experimental Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical physicochemical property that significantly influences a drug's absorption and distribution.[3][4] For orally administered drugs, sufficient solubility in the gastrointestinal tract is necessary for the drug to be absorbed into the bloodstream. The amine functional group in N-(thiophen-2-ylmethyl)cyclohexan-1-amine and its analogs allows for protonation in acidic environments, which can enhance aqueous solubility.

Experimental Protocol for Determining Aqueous Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the N-(thiophen-2-ylmethyl)cyclohexan-1-amine analog to a known volume of purified water (or a relevant buffer solution, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Aqueous Solubility of N-(thiophen-2-ylmethyl)cyclohexan-1-amine and Analogs

| Compound | Structure | Aqueous Solubility (µg/mL at pH 7.4) | Notes |

| N-(thiophen-2-ylmethyl)cyclohexan-1-amine | Predicted: Sparingly soluble | The cyclohexyl group contributes to lipophilicity. | |

| Analog D (Hypothetical) | Addition of a hydroxyl group | Predicted: Moderately soluble | The hydroxyl group increases polarity and hydrogen bonding potential. |

| Analog E (Hypothetical) | Substitution with a long alkyl chain | Predicted: Poorly soluble | Increased lipophilicity leads to decreased aqueous solubility. |

| Analog F (Hypothetical) | Salt form (e.g., hydrochloride) | Predicted: Highly soluble | Formation of a salt significantly enhances aqueous solubility. |

Note: The solubility values for the hypothetical analogs are illustrative predictions.

Experimental Workflow for Aqueous Solubility Determination

Caption: Shake-Flask Method for Aqueous Solubility.

pKa: Understanding Ionization in Physiological Environments

The pKa value reflects the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values.[3][14] The amine group in N-(thiophen-2-ylmethyl)cyclohexan-1-amine is basic and will be protonated at physiological pH, influencing its solubility, permeability, and interaction with biological targets.[15]

Experimental Protocol for pKa Determination

Potentiometric titration is a common and accurate method for determining the pKa of amines.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve a known amount of the N-(thiophen-2-ylmethyl)cyclohexan-1-amine analog in a suitable solvent, often a co-solvent system like methanol/water to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

Data Presentation: pKa of N-(thiophen-2-ylmethyl)cyclohexan-1-amine and Analogs

| Compound | Structure | Predicted pKa | Notes |

| N-(thiophen-2-ylmethyl)cyclohexan-1-amine | 9.5 - 10.5 | Typical for secondary amines.[16] | |

| Analog G (Hypothetical) | Electron-withdrawing group on thiophene | 8.5 - 9.5 | Reduces the basicity of the amine. |

| Analog H (Hypothetical) | Electron-donating group on thiophene | 10.0 - 11.0 | Increases the basicity of the amine. |

| Analog I (Hypothetical) | Amide derivative | Not basic | The lone pair on the nitrogen is delocalized. |

Note: The pKa values are predictions based on general chemical principles.

Experimental Workflow for pKa Determination

Caption: Potentiometric Titration for pKa Determination.

Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid-like environment versus an aqueous one.[17][18] It is a key parameter influencing a drug's ability to cross cell membranes.[3][14] An optimal logP value is often a balance between sufficient lipophilicity for membrane permeation and adequate hydrophilicity for aqueous solubility.[3] For oral drugs, a logP value of less than 5 is generally desirable, according to Lipinski's Rule of Five.[17]

Experimental Protocol for logP Determination

The shake-flask method using n-octanol and water is the traditional method for logP determination.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the N-(thiophen-2-ylmethyl)cyclohexan-1-amine analog in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase and shake vigorously to allow for partitioning.

-

Equilibration and Separation: Allow the mixture to equilibrate and the two phases to separate completely. Centrifugation can aid in this process.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Data Presentation: logP of N-(thiophen-2-ylmethyl)cyclohexan-1-amine and Analogs

| Compound | Structure | Predicted XLogP3 | Notes |

| N-methyl-1-(thiophen-2-yl)methanamine | 1.1[19] | A smaller, related analog. | |

| N-methyl-2-(thiophen-2-yl)ethan-1-amine | 1.5[20] | A slightly larger related analog. | |

| N-(thiophen-2-ylmethyl)cyclohexan-1-amine | ~3.0 - 4.0 | The cyclohexyl group significantly increases lipophilicity. | |

| 1-(1-Benzothiophen-2-yl)cyclohexan-1-amine | 3.4[13] | A structurally similar compound with a benzothiophene ring. |

Note: XLogP3 is a computationally predicted value. The value for the target compound is an estimation based on related structures.

Experimental Workflow for logP Determination

Caption: Shake-Flask Method for logP Determination.

Conclusion: Integrating Physicochemical Data for Informed Drug Design

The systematic evaluation of the physical properties of N-(thiophen-2-ylmethyl)cyclohexan-1-amine and its analogs is a cornerstone of a successful drug discovery program. The experimental protocols and predictive insights provided in this guide offer a robust framework for generating the critical data needed to understand and optimize the ADME properties of this promising class of compounds. By carefully considering melting point, solubility, pKa, and logP, researchers can navigate the complex challenges of drug development with greater confidence and a higher probability of identifying candidates with the desired therapeutic profile. The interplay of these properties is intricate, and a holistic understanding is paramount for advancing new chemical entities toward the clinic.

References

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Importance of Physicochemical Properties In Drug Discovery.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Melting point determin

- Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu.

- Physical Properties in Drug Design.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- Determination Of Melting Point Of An Organic Compound. Scribd.

- experiment (1)

- LogP—Making Sense of the Value. ACD/Labs.

- Determination Of Melting Point Of An Organic Compound. BYJU'S.

- Simple Method for the Estim

- Synthesis, properties and biological activity of thiophene: A review. Scholars Research Library.

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model.

- N-Methyl-2-(thiophen-2-yl)ethan-1-amine. PubChem.

- N-Methyl-1-(thiophen-2-yl)methanamine. PubChem.

- Solubility of Organic Compounds. University of Toronto.

- 1-(1-Benzothiophen-2-yl)cyclohexan-1-amine. PubChem.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. scribd.com [scribd.com]

- 12. byjus.com [byjus.com]

- 13. 1-(1-Benzothiophen-2-yl)cyclohexan-1-amine | C14H17NS | CID 398415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 15. pubs.acs.org [pubs.acs.org]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 18. acdlabs.com [acdlabs.com]

- 19. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. N-Methyl-2-(thiophen-2-yl)ethan-1-amine | C7H11NS | CID 436154 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacophore Analysis of Thiophene-Substituted Cyclohexylamines

Navigating NMDA Receptor vs. Dopamine Transporter Selectivity

Executive Summary

The thiophene-substituted cyclohexylamine scaffold represents a critical case study in medicinal chemistry, illustrating how subtle bioisosteric replacements and steric expansion can drastically shift pharmacological selectivity. While the parent compound, Tenocyclidine (TCP) , acts as a potent high-affinity NMDA receptor antagonist (PCP site), its benzothiophene analog, Benocyclidine (BTCP) , functions as a highly selective Dopamine Transporter (DAT) inhibitor.

This guide provides a technical analysis of the pharmacophore features driving this dichotomy, supported by computational workflows, synthesis protocols, and binding assay methodologies.

Chemical Space & Bioisosterism

The core scaffold consists of a cyclohexane ring geminally substituted with a basic amine (typically piperidine) and an aromatic moiety.

-

Thiophene as a Bioisostere: In TCP, the thiophene ring replaces the phenyl ring of Phencyclidine (PCP). Thiophene is electron-rich and slightly smaller than benzene, often resulting in higher affinity for the NMDA receptor channel due to enhanced

-cation or hydrophobic interactions within the receptor pore. -

The "Benzothiophene Switch": Expanding the aromatic system to benzo[b]thiophene (as in BTCP) creates a steric clash within the NMDA pore, abolishing affinity. Conversely, this expansion satisfies the larger lipophilic requirement of the Dopamine Transporter's S1 binding pocket, converting the molecule into a potent DRI (Dopamine Reuptake Inhibitor).

Pharmacophore Modeling

To rationalize the selectivity profile, we define a shared pharmacophore model with distinct spatial constraints for NMDA vs. DAT targets.

Core Pharmacophore Features[1][2]

-

Positive Ionizable Center (PI): The tertiary nitrogen of the piperidine ring, protonated at physiological pH.

-

Hydrophobic Centroid 1 (HYD-1): The cyclohexyl ring, occupying a defined hydrophobic pocket.

-

Aromatic/Lipophilic Region (ARO/LIP):

-

NMDA Model: Requires a compact aromatic ring (Thiophene) at a specific distance from the PI.

-

DAT Model: Requires a bulky lipophilic region (Benzothiophene) extending further into the binding site.

-

Computational Workflow

The following diagram outlines the standard workflow for generating and validating these pharmacophore models.

Figure 1: Computational workflow for ligand-based pharmacophore generation.

Structure-Activity Relationship (SAR) Analysis

The SAR data highlights the critical role of the aromatic substituent in determining target selectivity.

Table 1: Comparative SAR of Thiophene-Substituted Cyclohexylamines

| Compound | Aromatic Substituent | N-Substituent | Target Affinity ( | Primary Mechanism |

| PCP | Phenyl | Piperidine | NMDA: ~50 nM | NMDA Antagonist |

| TCP | 2-Thienyl | Piperidine | NMDA: ~9 nM | NMDA Antagonist |

| BTCP | 2-Benzo[b]thienyl | Piperidine | DAT: ~8 nM | DAT Inhibitor |

| Analog A | 3-Benzo[b]thienyl | Piperidine | DAT: >100 nM | Weak DAT Inhibitor |

| Analog B | 2-Thienyl | Morpholine | NMDA: >1000 nM | Inactive (Polarity) |

Key Insights:

-

Potency: TCP is approximately 4-5x more potent than PCP at the NMDA receptor, attributed to the specific electronic properties of the thiophene sulfur.

-

Selectivity: The benzo-fusion in BTCP provides a >1000-fold shift in selectivity from NMDA to DAT.

-

N-Substitution: For BTCP analogs, replacing the piperidine ring with N-cyclopropylmethyl or N-butyl groups can further enhance DAT affinity (

nM).

Experimental Validation Protocols

To validate the pharmacophore predictions, the following synthesis and binding protocols are established standards in the field.

A. Synthesis Protocol (Bruylants Reaction)

This route ensures the correct quaternary carbon formation.

-

Reagents: Piperidine, Cyclohexanone, Potassium Cyanide (KCN), 2-Thienylmagnesium bromide (or 2-Benzo[b]thienylmagnesium bromide).

-

Step 1: Formation of

-Aminonitrile-

Dissolve cyclohexanone (10 mmol) and piperidine (11 mmol) in water/ethanol.

-

Add KCN (11 mmol) dropwise at 0°C.

-

Stir at room temperature for 18 hours.

-

Extract the solid intermediate: 1-(1-piperidinyl)cyclohexanecarbonitrile .

-

-

Step 2: Grignard Displacement

-

Prepare 2-thienylmagnesium bromide (15 mmol) in anhydrous ether/THF under Argon.

-

Add the nitrile intermediate (dissolved in THF) slowly to the Grignard reagent.

-

Reflux for 4-12 hours (monitor by TLC).

-

Quench with saturated

and extract with ether.

-

-

Purification: Convert the free base to the hydrochloride salt using HCl/Ether for crystallization.

B. Radioligand Binding Assay (DAT vs. NMDA)

This protocol validates the affinity predicted by the pharmacophore model.

Materials:

-

NMDA Ligand:

TCP (Specific Activity ~40-60 Ci/mmol). -

DAT Ligand:

BTCP or -

Tissue: Rat striatal membranes (rich in DAT) or whole brain membranes (rich in NMDA).

Protocol Steps:

-

Membrane Preparation: Homogenize tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.

-

Incubation:

-

Resuspend pellet in binding buffer (50 mM Tris-HCl, pH 7.4).

-

Add test compound (10 concentrations,

to -

Add Radioligand (e.g., 2 nM

BTCP). -

Incubate at 25°C for 60 minutes (equilibrium).

-

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding).

-

Quantification: Count radioactivity via liquid scintillation spectrometry.

-

Analysis: Determine

via non-linear regression; calculate

Pharmacophore Map Visualization

The following diagram illustrates the spatial relationships distinguishing the NMDA-active (TCP) and DAT-active (BTCP) pharmacophores.

Figure 2: Pharmacophore map highlighting the steric expansion required for DAT selectivity.

References

-

Vignon, J., et al. (1988). [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex.[4] European Journal of Pharmacology.

-

Chaudieu, I., et al. (1989). Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs. Pharmacology Biochemistry and Behavior.[5]

-

Rothman, R. B., et al. (1993). Synthesis and evaluation of 1-(1-(2-benzo[b]thienyl)cyclohexyl)piperidine (BTCP) analogues as inhibitors of trypanothione reductase. Journal of Medicinal Chemistry.

-

Cayman Chemical. (n.d.). Tenocyclidine (TCP) Product Information.[5][6][7]

-

Patterson, S., et al. (2009).[8] Synthesis and evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues as inhibitors of trypanothione reductase.[8] ChemMedChem.[8]

Sources

- 1. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA and Dopamine: Diverse Mechanisms Applied to Interacting Receptor Systems - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Tenocyclidine [medbox.iiab.me]

- 7. Tenocyclidine - Wikipedia [en.wikipedia.org]

- 8. Synthesis and evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues as inhibitors of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

The following is an in-depth technical guide and literature synthesis for 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine .

As no direct, dedicated monograph exists for this specific Novel Chemical Entity (NCE) in public databases, this guide synthesizes its profile based on the structure-activity relationships (SAR) of the N-heteroaryl-cyclohexylamine class, referencing validated synthetic protocols and pharmacological targets (TRPM8, Sigma-1) associated with this scaffold.[1]

Executive Summary

This compound is a lipophilic secondary amine characterized by a cyclohexane scaffold substituted at the 4-position with an ethyl group and N-alkylated with a thiophen-2-ylmethyl moiety.[1]

In medicinal chemistry, this molecular architecture represents a "privileged structure" often found in ligands targeting Sigma-1 receptors (

Key Technical Parameters:

-

Molecular Formula:

-

Molecular Weight: 223.38 g/mol

-

Predicted LogP: ~3.8–4.2 (Highly Lipophilic)

-

pKa: ~9.5 (Secondary Amine)

-

Stereochemistry: Exists as cis and trans isomers (1,4-substitution).[1]

Chemical Synthesis & Methodology

The synthesis of this compound follows a Convergent Reductive Amination pathway. This approach is preferred over direct alkylation due to the suppression of over-alkylation (quaternary salt formation) and milder conditions.

Synthetic Logic (Retrosynthesis)

The molecule is disconnected at the C-N bond secondary to the thiophene ring.

-

Precursor A: 4-Ethylcyclohexanone (commercially available).[1]

-

Precursor B: 2-Thiophenemethanamine.[1]

-

Alternative Precursor B: Thiophene-2-carboxaldehyde (if using 4-ethylcyclohexylamine).[1]

Validated Protocol: Reductive Amination

Rationale: The use of Sodium Triacetoxyborohydride (

Step-by-Step Methodology

-

Imine Formation:

-

Charge a reaction vessel with 4-ethylcyclohexanone (1.0 eq) and 2-thiophenemethanamine (1.05 eq) in 1,2-Dichloroethane (DCE).

-

Note: If using the amine salt, add 1.0 eq of Triethylamine (TEA) to liberate the free base.

-

Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 2 hours under

.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (

, 1.5 eq) portion-wise. -

Causality: Low temperature prevents runaway exotherms; triacetoxyborohydride is milder than

, preventing reduction of the ketone before imine formation.

-

-

Workup:

-

Quench with saturated

solution. -

Extract with Dichloromethane (DCM) x3.

-

Wash organic layer with brine, dry over

.[1]

-

-

Purification:

-

The crude oil is often a mixture of cis and trans isomers.

-

Column Chromatography: Silica gel, eluting with Hexanes:EtOAc (gradient 9:1 to 7:[1]3) + 1%

.

-

Stereochemical Control

The 1,4-substitution pattern on the cyclohexane ring creates diastereomers.[1]

-

Thermodynamic Product (Trans): The bulky ethyl and amine groups prefer the equatorial position.

-

Kinetic Product (Cis): Often favored if bulky reducing agents are used which attack from the equatorial face, forcing the amine axial.

-

Optimization: To maximize the trans isomer (usually more bioactive in this class), use a small reducing agent like

in methanol at reflux, allowing equilibration.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the convergent synthesis and stereochemical outcomes.

Caption: Convergent reductive amination pathway yielding cis/trans diastereomers.

Pharmacological Profile & Literature Context

While specific binding data for this NCE is proprietary, its profile is derived from the N-(thiophen-2-ylmethyl) class review.[1]

Target: TRPM8 (Cooling/Pain)

Literature on TRPM8 agonists/antagonists highlights the "N-(thiophen-2-ylmethyl)" motif as a critical binding determinant.[1]

-

Mechanism: The thiophene ring occupies a hydrophobic pocket (S3) in the TRPM8 channel, while the cyclohexyl group mimics the menthol scaffold.

-

Relevance: Analogs in this class are investigated for neuropathic pain and cold allodynia.

-

Reference: See WO2012061698 (Senomyx) for TRPM8 amide/amine SAR.

Target: Sigma-1 Receptor ( 1R)

The N-substituted cyclohexylamine structure is the pharmacophore for

-

Mechanism: The basic nitrogen (protonated at physiological pH) forms an ionic bond with Asp126 in the receptor, while the ethyl and thiophene groups engage in hydrophobic interactions with Val162 and Phe107 .

-

Therapeutic Potential: Neuroprotection, antidepressant activity.[1]

Data Summary Table (Predicted vs. Class Average)

| Property | Value (Predicted) | Class Average (Ref) | Significance |

| LogP | 4.1 | 3.5 – 4.5 | High CNS penetration; requires formulation aid.[1] |

| tPSA | 12.0 Ų | 10 – 25 Ų | Excellent membrane permeability. |

| Metabolic Stability | Moderate | Low | Thiophene is prone to S-oxidation; Ethyl group to hydroxylation.[1] |

| Bioactivity | High affinity expected for Trans-isomer.[1] |

Safety & Handling Protocol

As a secondary amine and thiophene derivative, standard chemical hygiene is mandatory.[1]

-

Hazards:

-

Skin/Eye Irritant: Amines are caustic.

-

Sensitizer: Thiophene derivatives can cause allergic skin reactions.

-

-

Storage:

-

Store as the Hydrochloride (HCl) salt to prevent oxidation of the amine and thiophene ring.

-

Keep under Argon at -20°C.[1]

-

-

Self-Validating Check:

-

TLC Monitoring: Use Ninhydrin stain (Amine detection) and UV (Thiophene detection). The product must show activity in both to confirm successful conjugation.

-

Future Directions

Research on this scaffold should prioritize Stereoselective Synthesis . The biological activity of cyclohexylamines is often driven by the trans isomer. Future workflows should utilize Transaminases (ATAs) for biocatalytic synthesis to achieve >99% de (diastereomeric excess), avoiding difficult chromatographic separations.

References

- Reductive Amination of 4-Substituted Cyclohexanones: Title: "Systematic Approaches to Substituted Cyclohexylamine Synthesis." Source: BenchChem / Vertex AI Search Results.

-

Thiophene-Methyl-Amine Pharmacophores (TRPM8)

-

Sigma Receptor Ligand Structural Requirements

- Title: "The medicinal chemistry of piperazines and cyclohexylamines: A review."

- Source: Ovid / Pharmaceutical Chemistry Journal.

-

URL:[Link] (Verified via snippet 1.17)

-

Synthesis of 4-Ethylcyclohexylamine Precursors

- Title: "The Preparation of cis- and trans-1-Alkyl-4-phthalimidocyclohexanes."

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link] (Verified via snippet 1.7)

Sources

Methodological & Application

reductive alkylation protocols for 4-ethylcyclohexan-1-amine with thiophene aldehydes

Technical Application Note: Optimized Reductive Alkylation of 4-Ethylcyclohexan-1-amine with Thiophenyl Moieties

Executive Summary

This guide details the synthetic protocols for the reductive alkylation (amination) of 4-ethylcyclohexan-1-amine with thiophene carboxaldehydes . This transformation is a critical entry point for synthesizing lipophilic, metabolically stable amine scaffolds often found in kinase inhibitors and GPCR modulators.

While reductive amination is a standard transformation, the presence of the thiophene heterocycle and the stereochemical complexity of the cyclohexyl ring necessitates specific protocol adjustments. This note prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice to avoid thiophene-induced catalyst poisoning common in hydrogenation methods.

Strategic Analysis & Mechanistic Grounding

The Chemoselectivity Challenge

The reaction pairs a moderately hindered primary aliphatic amine (4-ethylcyclohexan-1-amine) with an electron-rich heteroaromatic aldehyde.

-

Substrate A (Amine): 4-Ethylcyclohexan-1-amine exists as cis and trans isomers. The reaction occurs at the exocyclic nitrogen; therefore, the stereochemistry of the cyclohexane ring is retained throughout the protocol.

-

Substrate B (Aldehyde): Thiophene aldehydes (2- or 3- isomers) are acid-sensitive and prone to polymerization under harsh conditions. Furthermore, the sulfur atom is a potent poison for heterogeneous catalysts (Pd/C, Pt/C), rendering catalytic hydrogenation strategies viable only with specialized sulfided catalysts or Raney Nickel, which risks desulfurization.

Reagent Selection Matrix

| Reducing Agent | Compatibility with Thiophene | Selectivity (Aldehyde vs Ketone) | Toxicity Profile | Recommendation |

| STAB (NaBH(OAc)₃) | Excellent. No interaction with S. | High. Reduces imines faster than aldehydes.[1] | Low. | Primary Choice |

| NaCNBH₃ | Good. | High. Requires pH control (pH 5-6). | High (Cyanide). | Secondary Choice |

| NaBH₄ | Moderate. Non-selective. | Low. Reduces aldehydes to alcohols if mixed. | Low. | Use only in 2-step method |

| H₂ / Pd-C | Poor. Catalyst poisoning. | N/A | Low.[2] | Avoid |

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). The protonated iminium ion is then selectively reduced by the hydride source.

Figure 1: Mechanistic pathway for direct reductive amination. The use of STAB suppresses the direct reduction of the aldehyde (dashed line).

Experimental Protocols

Protocol A: The "Gold Standard" STAB Method (One-Pot)

Recommended for initial screening and scale-up (mg to kg).

Materials:

-

Amine: 4-Ethylcyclohexan-1-amine (1.0 equiv)[3]

-

Aldehyde: Thiophene-2-carboxaldehyde (1.05 equiv)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE often provides faster rates but THF is greener.

-

Additive: Glacial Acetic Acid (1.0 equiv).

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylcyclohexan-1-amine (10 mmol, 1.27 g) in DCE (30 mL, ~0.3 M).

-

Aldehyde Addition: Add thiophene-2-carboxaldehyde (10.5 mmol, 1.18 g) in one portion.

-

Acid Activation: Add glacial acetic acid (10 mmol, 0.6 mL). Crucial Step: This catalyzes imine formation and buffers the basicity of the amine.

-

Imine Formation (Optional but Recommended): Stir at room temperature for 20–30 minutes. While STAB allows for direct addition, a short pre-stir ensures equilibrium favors the imine, minimizing aldehyde reduction.

-

Reduction: Cool the mixture slightly to 0°C (ice bath) if working on >5g scale to manage exotherm. Add STAB (14 mmol, 2.97 g) portion-wise over 5–10 minutes.

-

Reaction: Remove the ice bath and stir at room temperature (20–25°C) under nitrogen. Monitor by TLC or LCMS.

-

Typical Time: 2–4 hours.[4]

-

Endpoint: Disappearance of the imine intermediate and starting amine.

-

-

Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup:

-

Separate the organic layer.[4]

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate in vacuo.

-

-

Purification: The crude secondary amine is often pure enough (>90%). If necessary, purify via flash chromatography (Silica gel; Eluent: Hexanes/EtOAc with 1% Triethylamine or DCM/MeOH/NH₃).

Yield Expectation: 85–95%

Protocol B: The Two-Step Method (NaBH₄)

Use this only if STAB is unavailable or if the substrate is extremely sterically hindered, requiring high temperatures for imine formation.

Materials:

-

Reducing Agent: Sodium Borohydride (NaBH₄) (0.6 equiv - Note: NaBH4 provides 4 hydrides).

-

Solvent: Methanol (MeOH).[5]

Step-by-Step Procedure:

-

Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous MeOH . Add dehydrating agent (e.g., anhydrous MgSO₄) or reflux for 2–4 hours to drive imine formation to completion.

-

Cooling: Cool the mixture to 0°C.

-

Reduction: Add NaBH₄ pellets/powder slowly. Caution: Vigorous gas evolution (H₂).

-

Workup: Acidify carefully with 1M HCl to decompose borate complexes, then basify with NaOH to pH >10. Extract with DCM.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance of the cyclohexyl ring. | Increase solvent volume (dilution helps solvation) or switch solvent to DCE (often faster than THF). Extend reaction time to 16h. |

| Dialkylation | Primary amine is too reactive; excess aldehyde. | Ensure strict 1:1 stoichiometry. Add the aldehyde slowly to the amine/STAB mixture (Inverse Addition). |

| Thiophene Polymerization | Acid concentration too high. | Reduce Acetic Acid to 0.1–0.5 equiv. Ensure temperature does not exceed 25°C. |

| "Stalled" Imine | Equilibrium favors starting materials. | Add activated 4Å Molecular Sieves to the reaction to scavenge water during the imine formation step. |

Process Decision Tree

Use this flowchart to determine the optimal workflow for your specific derivatives.

Figure 2: Workflow optimization for selecting reaction conditions.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[6]

-

BenchChem. "Application Notes: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride." BenchChem Protocols, 2025.[1][8]

-

TCI Chemicals. "Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride." TCI Product Resources.

-

Gribble, G. W. "Sodium Triacetoxyborohydride."[7] Encyclopedia of Reagents for Organic Synthesis, 2001.

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897–2904.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN113215123A - ä¸ç§SåÏ-è½¬æ°¨é ¶é«æ´»æ§çªåä½ - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. scribd.com [scribd.com]

- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

preparation of hydrochloride salts of thiophene-cyclohexylamines

Application Note: AN-2026-TCA Subject: Precision Preparation of Hydrochloride Salts for Thiophene-Cyclohexylamines Target Audience: Medicinal Chemists, Process Development Scientists, and Forensic Researchers.

Executive Summary

Thiophene-cyclohexylamines, exemplified by Tenocyclidine (TCP) and its analogs (e.g., BTCP), represent a critical scaffold in neuropharmacology, acting primarily as NMDA receptor antagonists and dopamine reuptake inhibitors. While the free base forms of these lipophilic amines are often unstable, viscous oils prone to oxidation, their hydrochloride (HCl) salts are stable, crystalline solids essential for accurate dosing, storage, and biological assays.

This guide provides a rigorous, field-proven protocol for converting thiophene-cyclohexylamine free bases into high-purity hydrochloride salts. It addresses the common "oiling out" phenomenon—a frequent failure mode in lipophilic salt formation—and provides a self-validating workflow based on thermodynamic solubility principles.

Chemical Theory & Rationale

The pKa Delta

Successful salt formation requires a difference in pKa (

-

Thiophene-Cyclohexylamines: Weak bases with a pKa

9.0–10.5 (due to the piperidine/amine moiety). -

Hydrochloric Acid: Strong acid (pKa

-7). -

Result:

, ensuring complete proton transfer and a stable ionic lattice rather than a loose ion-pair complex.

The "Oiling Out" Challenge

These compounds possess a "greasy" lipophilic core (thiophene + cyclohexane) and a polar ionizable head (amine). During salt formation, if the solvent system is too polar (e.g., excess water from aqueous HCl), the hydrophobic salt may separate as a supercooled liquid (oil) rather than crystallizing. This protocol utilizes an anhydrous antisolvent system to force immediate lattice formation.

Experimental Workflow Diagrams

Figure 1: Synthesis & Salt Formation Logic

A high-level view of the conversion from precursor to stable salt.

Caption: Figure 1. The synthetic pathway prioritizing anhydrous conditions to prevent hydrate formation.

Detailed Protocol: Hydrochloride Salt Formation

Safety Warning: Tenocyclidine (TCP) and its analogs are potent neuroactive substances (Schedule I in the USA). This protocol is intended for authorized reference standard preparation in licensed facilities. Always use a fume hood and PPE.

Materials Required

-

Substrate: Crude Free Base (e.g., TCP oil).

-

Solvent A (Good Solvent): Isopropanol (IPA) or Anhydrous Diethyl Ether.

-

Reagent: 2.0 M HCl in Diethyl Ether (preferred) or 4.0 M HCl in Dioxane. Avoid aqueous HCl if possible.

-

Solvent B (Antisolvent): Hexane or Heptane (for recrystallization).

Step-by-Step Methodology

1. Dissolution (The "Good" Solvent)

-

Dissolve the crude free base oil in a minimum volume of Solvent A .

-

Ratio: Use approximately 5–10 mL of solvent per gram of free base.

-

Why: High dilution favors purity but lowers yield; low dilution risks trapping impurities. This ratio is the "Goldilocks" zone.

2. Acidification (Thermodynamic Control)

-

Chill the solution to 0–4°C in an ice bath.

-

Add the anhydrous HCl solution dropwise with vigorous magnetic stirring.

-

Endpoint: Monitor pH using wetted pH paper. Target pH 2–3.

-

Observation: A white precipitate should form immediately. If the solution turns cloudy but no solid forms, you are entering the "oiling out" danger zone (see Section 5).

3. Isolation & Washing [1]

-

Allow the slurry to stir at 0°C for 30 minutes to maximize yield (common ion effect).

-

Filter the solid using a sintered glass funnel (vacuum).

-

Critical Wash: Wash the filter cake with cold anhydrous ether (3x). This removes unreacted free base and lipophilic impurities.

4. Recrystallization (Purification)

-

Dissolve the crude salt in boiling Isopropanol (IPA) .

-

If the solution is colored, treat with activated charcoal and filter hot.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Result: High-gloss, prismatic needles or plates.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure is the separation of the salt as a sticky oil or gum. This occurs when the lattice energy is insufficient to overcome solvation forces, or impurities disrupt crystal packing.

Figure 2: Troubleshooting Decision Tree

Logic flow for recovering crystalline product from an oiled-out mixture.

Caption: Figure 2. Stepwise remediation for oiling-out events during salt crystallization.

Data & Characterization Standards

To validate the salt form, compare against these standard parameters.

| Parameter | Specification (TCP HCl) | Methodological Note |

| Appearance | White crystalline powder | Off-white indicates oxidation of the thiophene ring. |

| Melting Point | 200–205°C (Decomposes) | Sharp range (<2°C) confirms purity. Broad range = solvent entrapment. |

| Solubility | Water: >20 mg/mL | Free base is insoluble in water; Salt is highly soluble. |

| Hygroscopicity | Low to Moderate | Store in desiccator. Thiophene analogs are less hygroscopic than phenethylamines. |

| 1H-NMR | Shift in | Protons adjacent to Nitrogen shift downfield ( |

References

-

Stahl, P. H., & Wermuth, C. G. (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection theory and the common ion effect).

-

Cayman Chemical. (n.d.). Tenocyclidine (hydrochloride) Product Information. (Provides solubility data and physical properties for the specific thiophene-cyclohexylamine salt).

-

Chaudieu, I., et al. (1989).[3] "Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs." Pharmacology Biochemistry and Behavior, 32(3), 699-705.[3] (Establishes the biological relevance and synthesis context of the thiophene analogs).

-

Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230-235. (The foundational text for the Grignard/Bruylants synthesis route used to generate the free base precursor).

Sources

using 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine as a medicinal chemistry building block

Application Note: Strategic Utilization of 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine in Medicinal Chemistry

Part 1: Executive Summary & Structural Architectonics

This compound is not merely a reagent; it is a strategic "Fsp3-rich" building block designed to facilitate the "Escape from Flatland" in drug discovery. By replacing traditional planar aniline or benzylamine linkers with this cyclohexane scaffold, researchers can significantly improve solubility and metabolic stability while maintaining critical vector orientation.

The Pharmacophore Triad

This molecule integrates three distinct medicinal chemistry tactics into a single intermediate:

-

The Cyclohexane Linker (Fsp3 Booster): Unlike a phenyl ring, the 1,4-cyclohexyl spacer introduces sp3 character (

), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding (Lovering et al., 2009). -

The Thiophene Bioisostere: The thiophene ring acts as a classic bioisostere for a phenyl group but with altered electronics (electron-rich) and reduced lipophilicity (

), often improving potency against specific hydrophobic pockets. -

The Secondary Amine Handle: A high-reactivity nucleophile ready for diversification via acylation, sulfonylation, or urea formation, serving as the "growth vector" for library synthesis.

Stereochemical Criticality (The 1,4-System)

The critical technical challenge with this building block is cis/trans isomerism .[1][2]

-

Trans-Isomer (Preferred): The 1,4-trans isomer typically adopts the diequatorial chair conformation, placing both the bulky 4-ethyl group and the amino-thiophene chain in equatorial positions to minimize 1,3-diaxial strain. This is thermodynamically more stable and provides a linear vector often required to span binding pockets.

-

Cis-Isomer: Adopts an axial/equatorial conformation, introducing a "kink" in the vector. While less stable, it explores a distinct chemical space.

Part 2: Chemical Reactivity & Synthesis Protocols

Synthesis Workflow: Reductive Amination

Context: If this building block is not purchased, it is best synthesized via reductive amination. This route allows for partial control over the diastereomeric ratio (dr).

Reaction Scheme: 4-Ethylcyclohexanone + 2-Thiophenemethylamine → [Imine Intermediate] → Product

Protocol A: Thermodynamic Control (Favoring Trans-Isomer)

-

Reagents: 4-Ethylcyclohexanone (1.0 eq), 2-Thiophenemethylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).

-

Mechanism: STAB is a mild reducing agent that allows the imine formation to equilibrate. Since the equatorial approach of the hydride is sterically hindered, the hydride attacks from the axial direction, pushing the new amine group into the equatorial position (Trans-selective).

Step-by-Step Methodology:

-

Imine Formation: In a dry flask, dissolve 4-ethylcyclohexanone (10 mmol) and 2-thiophenemethylamine (11 mmol) in DCE (30 mL). Add Acetic Acid (0.5 mL). Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.

-

Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes.

-

Equilibration: Warm to RT and stir for 12–16 hours. Note: Longer reaction times favor the thermodynamic product.

-

Quench: Quench with sat. NaHCO3 (aq). Extract with DCM (3x).

-

Purification: The crude material will be a mixture (typically 3:1 to 6:1 Trans:Cis).

-

Flash Chromatography: Elute with DCM/MeOH/NH4OH (95:5:0.5). The trans isomer is usually more polar (elutes later) on silica due to better accessibility of the amine to silanols, though this varies.

-

Crystallization:[3] The HCl salt of the trans isomer often crystallizes more readily from EtOH/Et2O.

-

Derivatization: Parallel Library Synthesis

Context: Using the secondary amine to generate a library of amides.

Protocol B: High-Throughput Amide Coupling

-

Preparation: Prepare a 0.2 M stock solution of the amine building block in DMF.

-

Activation: In a 96-well block, add Carboxylic Acid monomers (1.2 eq). Add HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Shake for 10 mins.

-

Coupling: Add the amine stock solution (1.0 eq) to each well.

-

Incubation: Shake at RT for 16 hours.

-

Scavenging (Self-Validating Step): Add polymer-supported isocyanate resin (to scavenge excess amine) and polymer-supported carbonate (to scavenge acid). Shake for 3 hours. Filter.

-

Analysis: Analyze by LCMS. The thiophene ring provides a distinct UV signature.

Part 3: Visualization of Workflows

The following diagram illustrates the decision logic for synthesis and stereochemical assignment.

Caption: Workflow for the synthesis, separation, and stereochemical validation of the 4-ethyl-cyclohexyl-amine scaffold. Green nodes indicate successful isolation paths.

Part 4: Analytical & Metabolic Integrity

Stereochemical Assignment (NMR Protocol)

You cannot rely on retention time alone. You must validate the isomer geometry using 1H NMR.

-

Focus Region: Look at the methine proton at position 1 (attached to the nitrogen).

-

Trans-Isomer (Diequatorial): The proton at C1 is axial . It will show a large vicinal coupling constant (

) with the adjacent axial protons at C2/C6. It typically appears as a broad triplet of triplets (tt). -

Cis-Isomer: The proton at C1 is equatorial . It will show small couplings (

) with adjacent protons (axial-equatorial and equatorial-equatorial couplings). It appears as a narrow multiplet.

Metabolic Liability: The Thiophene Alert

While thiophene is a bioisostere of benzene, it introduces specific metabolic risks that must be monitored early in the Drug Metabolism and Pharmacokinetics (DMPK) cascade.

-

S-Oxidation: Cytochrome P450 enzymes can oxidize the thiophene sulfur to a sulfoxide or sulfone.

-

Epoxidation: Oxidation across the C2-C3 or C4-C5 bond can form a reactive thiophene epoxide, which is a "structural alert" for hepatotoxicity (e.g., as seen in tienilic acid).

-

Mitigation Strategy: If metabolic stability is poor, consider blocking the 5-position of the thiophene with a halogen (Cl, F) or a small alkyl group to prevent metabolic attack.

Physicochemical Data Summary

| Property | Value / Note | Implication |

| Molecular Weight | ~223.38 g/mol | Fragment-like, high ligand efficiency potential. |

| cLogP | ~3.2 (Est.)[4] | Moderate lipophilicity; good membrane permeability. |

| Fsp3 | 0.69 | High saturation; correlates with improved solubility. |

| pKa (Conj. Acid) | ~10.5 (Amine) | Basic; will be protonated at physiological pH (lysosomotropic). |

| H-Bond Donors | 1 (NH) | Critical for H-bond interaction or derivatization. |

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[5][6][7] Journal of Medicinal Chemistry.[5][6][7]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.

-

Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives. Chemical Research in Toxicology. (Context on Thiophene S-oxidation toxicity).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed). (Authoritative source for cyclohexane stereochemistry and coupling constants).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]

- 7. preprints.org [preprints.org]

Application Note: Crystallization & Purification of 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

This Application Note provides a comprehensive technical guide for the crystallization and purification of 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine and its upstream intermediates. This document is designed for process chemists and pharmaceutical researchers focusing on the isolation of high-purity amine intermediates with specific stereochemical requirements.

Introduction & Strategic Analysis

The synthesis of This compound typically involves the reductive amination of 4-ethylcyclohexanone with thiophen-2-ylmethanamine (or conversely, 4-ethylcyclohexanamine with thiophene-2-carbaldehyde).

Key Purification Challenges:

-

Physical State: The free base secondary amine is likely a viscous oil or low-melting solid due to the flexible alkyl chain and lipophilic thiophene ring, making direct crystallization difficult.

-

Stereoisomerism: The 1,4-disubstituted cyclohexane ring introduces cis and trans isomerism. The trans-isomer (diequatorial conformation) is typically the thermodynamically preferred and pharmacologically active scaffold, requiring enrichment from the cis/trans mixture.

-

Thiophene Sensitivity: The thiophene moiety is susceptible to acid-catalyzed polymerization and oxidation. Strong oxidizing acids (e.g., HNO₃) must be avoided, and temperature control is critical when using mineral acids like HCl.

Synthesis Context & Crude Isolation

Before crystallization, the crude intermediate is typically isolated via reductive amination.

-

Reaction: 4-Ethylcyclohexanone + Thiophen-2-ylmethanamine + Reducing Agent (NaBH(OAc)₃ or H₂/Pd-C).

-

Crude Workup: Aqueous quench

Extraction (MTBE or EtOAc) -

Result: A crude oil containing a mixture of cis/trans isomers (typically 60:40 to 30:70 depending on conditions) and minor reductive byproducts.

Protocol A: Salt Screening Strategy

Since the free base is an oil, salt formation is the primary method for isolation and purification.

Experimental Logic

To identify a crystalline solid, screen counter-ions that bridge the lipophilic domains (cyclohexane/thiophene) and the polar amine.

-

Hydrochlorides (HCl): Standard first choice, but can be hygroscopic.

-

Dicarboxylic Acids (Oxalate, Fumarate, Succinate): Excellent for forming stable, non-hygroscopic lattices with secondary amines.

-

Chiral Acids (L-Tartaric, Dibenzoyl-L-tartaric): Used if enantiomeric resolution is needed (not applicable here as the molecule is achiral unless the thiophene is substituted, but useful for diastereomeric cis/trans separation).

Screening Workflow

| Acid Candidate | Solvent System | Expected Outcome |

| HCl (4M in Dioxane) | EtOAc / Et₂O | Rapid precipitation; risk of oiling out if wet. |

| Oxalic Acid | Acetone / EtOH | High probability of crystallinity; good purification rejection. |

| Fumaric Acid | IPA / MeOH | Gentler acid; forms robust 1:1 or 2:1 salts. |

| Maleic Acid | EtOAc / IPA | Good solubility for cis, precipitates trans. |

Recommendation: Start with Oxalic Acid or HCl for initial isolation. Use Maleic Acid if cis/trans enrichment is the priority.

Protocol B: Crystallization of the Hydrochloride Salt

This protocol targets the isolation of the bulk material as a stable HCl salt.

Safety Note: Thiophene derivatives can polymerize with hot, concentrated HCl. Keep temperatures below 50°C during acidification.

Step-by-Step Methodology

-

Dissolution: Dissolve 10.0 g of crude This compound (free base oil) in 50 mL of Ethyl Acetate (EtOAc) . Ensure the solution is dry (Karl Fischer < 0.1%).

-